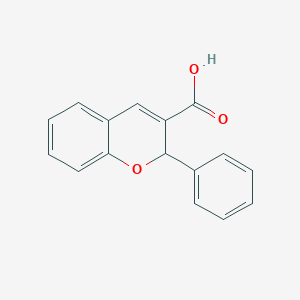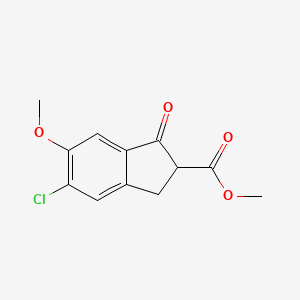
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the pyrrolidine ring and the chloro substituent in this compound enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloroquinoline-8-carbonitrile.
Pyrrolidine Substitution: The 7-chloroquinoline-8-carbonitrile is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group at the 7-position.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be obtained.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学的研究の応用
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Biological Studies: It is used in biological assays to study cell signaling pathways and protein interactions.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological targets.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors such as G-protein-coupled receptors (GPCRs) and ion channels.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
類似化合物との比較
Similar Compounds
7-Chloroquinoline-8-carbonitrile: Lacks the pyrrolidin-1-yl group but shares the quinoline core.
3-Chloroquinoline-8-carbonitrile: Lacks the pyrrolidin-1-yl group and has a different substitution pattern.
7-(Pyrrolidin-1-yl)quinoline-8-carbonitrile: Lacks the chloro group but has the pyrrolidin-1-yl group.
Uniqueness
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is unique due to the presence of both the chloro and pyrrolidin-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and other scientific applications.
特性
CAS番号 |
88347-09-5 |
|---|---|
分子式 |
C14H12ClN3 |
分子量 |
257.72 g/mol |
IUPAC名 |
3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2 |
InChIキー |
KESGRKDZRSOMDY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)
![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)

![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)





![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)

![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
